2-sulfanylpyridine-3-carboxylic acid

Description

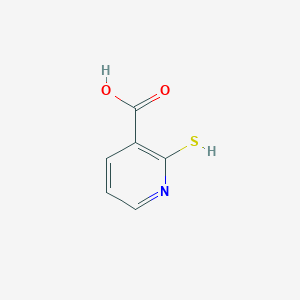

2-Sulfanylpyridine-3-carboxylic acid (CAS: 38521-46-9) is a heterocyclic compound featuring a pyridine ring substituted with a sulfanyl (-SH) group at position 2 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₆H₅NO₂S (molecular weight: 155.17 g/mol) . Key properties include:

Properties

IUPAC Name |

2-sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHFQKONWMWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionation and Reduction of 2-Oxopyridine Derivatives

An alternative route involves the thionation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid followed by reduction to introduce the sulfhydryl group. This two-step process leverages Lawesson’s reagent, a well-established thionating agent, to convert ketones to thiones .

Step 1: Thionation

-

Substrate : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Reagent : Lawesson’s reagent (0.5 equivalents).

-

Solvent : Toluene or tetrahydrofuran (THF).

-

Temperature : 80–110°C under inert atmosphere.

Step 2: Reduction

-

Substrate : 2-Thioxo-1,2-dihydropyridine-3-carboxylic acid.

-

Reducing Agent : Raney nickel or H₂/Pd.

-

Solvent : Methanol or ethanol.

-

Temperature : Ambient to 50°C.

Challenges :

Thionation may yield mixtures of thione and oxidized byproducts, necessitating purification via column chromatography. Additionally, over-reduction of the thione to a methylene group must be avoided by moderating reaction time and catalyst loading .

Coupling Reactions Using TBTU-Mediated Thiol Esterification

Recent advances in coupling reagents have enabled the synthesis of SPC via 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), which facilitates direct coupling between carboxylic acids and thiols under mild conditions . While this method is traditionally used for thiol ester synthesis, strategic deprotection can yield SPC.

Procedure :

-

Protection : Convert the carboxylic acid group of a pyridine-3-carboxylic acid derivative to a methyl ester using methyl iodide and K₂CO₃ in DMF .

-

Coupling : React the esterified intermediate with a protected thiol (e.g., benzyl mercaptan) using TBTU and N,N'-diisopropylethylamine (DIPEA) in ethyl acetate .

-

Deprotection : Hydrolyze the ester with aqueous HCl and remove the benzyl group via hydrogenolysis .

Optimization Notes :

Decarboxylation-Assisted Functionalization

Decarboxylation of 2-pyridone-3-carboxylic acid derivatives, as reported in recent studies, offers a route to modify the pyridine ring while retaining the sulfhydryl group . For example, refluxing 5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with K₂CO₃ in toluene eliminates CO₂, yielding a pyridone intermediate that can be further functionalized .

Application to SPC : While this method primarily generates decarboxylated products, reversing the steps—introducing a carboxyl group post-thiolation—could theoretically yield SPC. However, this approach remains speculative and warrants experimental validation.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfhydryl group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and alkylating agents.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated pyridines and alkylated derivatives.

Scientific Research Applications

2-Sulfanylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

Industry: It is used in the development of luminescent materials and as a precursor in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-sulfanylpyridine-3-carboxylic acid involves its ability to coordinate with metal ions through its pyridine nitrogen, sulfhydryl sulfur, and carboxylic oxygen. This coordination can lead to the formation of stable complexes that exhibit unique properties, such as luminescence and catalytic activity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfanyl Group

2-(Phenylsulfanyl)pyridine-3-carboxylic acid

- Structure : Phenyl group replaces the -SH hydrogen.

- Formula: C₁₂H₉NO₂S (MW: 231.26 g/mol) .

- Key Features :

- Synthesis: Reacting 2-chloronicotinic acid with thiophenol .

- Applications: Intermediate for antitumor heterocycles (e.g., thiochromenopyridinones) .

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid

- Structure : Trifluoromethyl (-CF₃) attached to sulfanyl.

- Formula: C₇H₄F₃NO₂S (MW: 223.18 g/mol) .

- Key Features :

- Electron-withdrawing -CF₃ group enhances acidity of -SH and -COOH.

- Improved thermal stability due to fluorine substituents.

- Applications : Used in luminescent lanthanide complexes for materials science .

2-(Ethylsulfanyl)pyridine-3-carboxylic acid

- Structure : Ethyl (-CH₂CH₃) replaces -SH hydrogen.

- Formula: C₈H₉NO₂S (MW: 183.23 g/mol) .

- Key Features: Increased lipophilicity compared to the parent compound. Potential for improved bioavailability in drug design.

Halogen-Substituted Analogs

2-Bromopyridine-3-carboxylic acid

Ester Derivatives

Ethyl 2-sulfanylpyridine-3-carboxylate

- Structure : Ethyl ester of the carboxylic acid group.

- Formula: C₈H₉NO₂S (MW: 183.23 g/mol) .

- Key Features :

- Enhanced lipophilicity for improved membrane permeability.

- Used as a synthetic intermediate in organic chemistry.

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Materials Science : Trifluoromethyl derivatives show promise in luminescent hybrid materials due to strong electron-withdrawing effects .

- Synthetic Flexibility : Esterification and alkylation of the sulfanyl group improve solubility and bioavailability for drug development .

- Crystallography: Bulky substituents (e.g., phenyl) influence molecular packing and stability via non-covalent interactions .

Q & A

Basic Questions

Q. What analytical methods are recommended for characterizing the purity and structural identity of 2-sulfanylpyridine-3-carboxylic acid?

- Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) and melting point determination (reported as 270°C ). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and Fourier-transform infrared (FT-IR) spectroscopy to verify functional groups (e.g., carboxylic acid and sulfanyl moieties). Mass spectrometry (MS) is critical for molecular weight validation (153.16 g/mol) .

Q. What are the standard synthetic routes for this compound in laboratory settings?

- Answer : Synthesis typically involves multi-step organic reactions, such as thiolation of pyridine derivatives. For example, nucleophilic substitution of a halogenated pyridine precursor with a sulfhydryl source under basic conditions, followed by oxidation or hydrolysis to yield the carboxylic acid group. Reaction optimization may require inert atmospheres (e.g., N₂) to prevent thiol oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent degradation. Use desiccants to minimize moisture absorption. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritancy (GHS hazard code Xi) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities in this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with cell parameters (a = 7.22 Å, b = 7.67 Å, c = 19.95 Å) have been reported for analogous compounds. Data refinement using SHELXL (e.g., R factor < 0.08) ensures accuracy in bond-length/angle determinations .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Answer : Density functional theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes, by analyzing hydrogen bonding and π-π stacking .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Answer : Optimize reaction conditions via Design of Experiments (DoE):

- Catalysts : Pd/C for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Controlled heating (60–80°C) to balance kinetics and side reactions.

Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) improves final yield .

Q. How should researchers address contradictions in reported biological activities of derivatives?

- Answer : Conduct dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to validate bioactivity. Control for batch-to-batch variability by verifying purity (HPLC ≥ 95%) and stereochemistry (circular dichroism). Cross-reference with structural analogs (e.g., 2-bromo derivatives) to isolate structure-activity relationships .

Methodological Notes

- Data Contradiction Analysis : Compare crystallographic data (e.g., C–S bond lengths) with computational models to identify outliers. Use Hirshfeld surface analysis to assess intermolecular interactions influencing stability .

- Experimental Design : For biological studies, include positive controls (e.g., known enzyme inhibitors) and validate assays in triplicate. Use blinded analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.